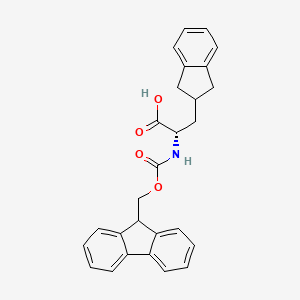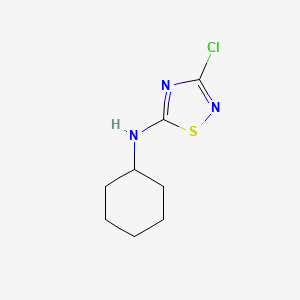
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine typically involves the reaction of cyclohexylamine with appropriate thiadiazole precursors. One common method involves the reaction of cyclohexylamine with 3-chloro-1,2,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Mécanisme D'action
The mechanism of action of 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in bacteria, leading to cell death. The compound can also interact with DNA, causing disruptions in replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-1,2,4-thiadiazole-5-amine
- N-cyclohexyl-1,2,4-thiadiazol-5-amine
- 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine
Uniqueness
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both the cyclohexyl and chloro substituents, which can enhance its biological activity and selectivity. The cyclohexyl group provides steric bulk, which can influence the compound’s interaction with biological targets, while the chloro group can participate in various chemical reactions, allowing for further functionalization .
Propriétés
Formule moléculaire |
C8H12ClN3S |
|---|---|
Poids moléculaire |
217.72 g/mol |
Nom IUPAC |
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H12ClN3S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) |
Clé InChI |
XJMPHZSZXKGCHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=NC(=NS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



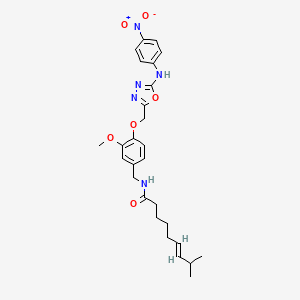
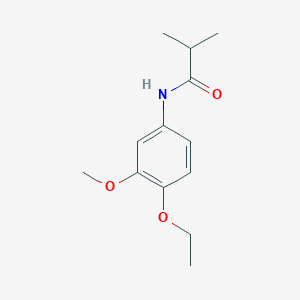
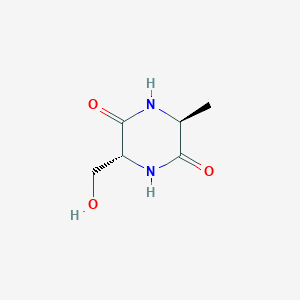
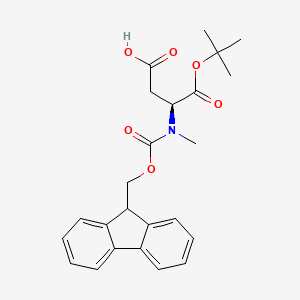

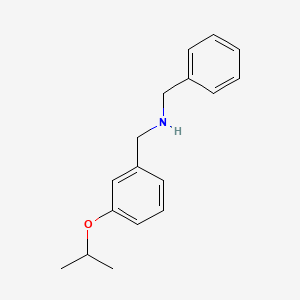
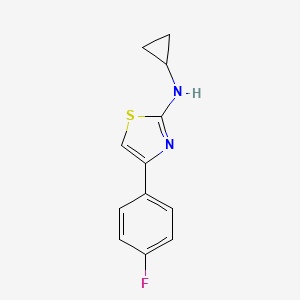


![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
